N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Description
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a benzothiazole-derived compound characterized by a planar, conjugated heterocyclic core. The structure comprises a 1,3-benzothiazole ring substituted with ethyl and dimethoxy groups at the 3-, 4-, and 7-positions, respectively. The 2-phenoxyacetamide moiety is attached via an imine bond (C=N) at the 2-position, forming a rigid, zwitterionic ylidene system.
Key properties (estimated based on structural analogs):
- Molecular formula: C₂₀H₂₁N₂O₄S
- Molecular weight: ~397.45 g/mol
- XLogP3: ~4.2 (indicating moderate lipophilicity)
- Hydrogen bond acceptors: 5 (oxygen and nitrogen atoms)
- Topological polar surface area (TPSA): ~85.7 Ų (similar to ), suggesting moderate solubility in polar solvents .
The compound’s synthesis likely involves coupling 2-phenoxyacetic acid with a pre-formed 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine intermediate using carbodiimide-based coupling agents (e.g., PyBOP) under mild conditions, analogous to methods described for related benzothiazole acetamides .
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-4-21-17-14(23-2)10-11-15(24-3)18(17)26-19(21)20-16(22)12-25-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIXOZLKIIAGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)COC3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole core.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Formation of the Phenoxyacetamide Moiety: This involves the reaction of phenoxyacetic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups or the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Gaps
Biological Screening: No data exists on its antimicrobial, anticancer, or enzyme-inhibitory activity. Comparative studies with ’s antimicrobial analogs are warranted.
Computational Modeling: Density functional theory (DFT) studies could elucidate electronic effects of the phenoxy group versus methoxy substituents.
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic compound belonging to the benzothiazole family. Its unique structural features, including an ethyl group and methoxy substituents, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and comparative studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 414.45 g/mol. The structure includes a benzothiazole ring system with methoxy groups that may influence its interaction with biological targets.
Research indicates that compounds in the benzothiazole class often exhibit various biological activities, including:
- Antimicrobial Activity : Benzothiazoles have been shown to inhibit bacterial growth. The specific compound under investigation has demonstrated effectiveness against several strains of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving enzyme inhibition and disruption of cellular processes .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Antimicrobial Activity
A study evaluated various derivatives of benzothiazole for their antibacterial properties. The compound displayed significant activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined using a two-fold serial dilution method.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(3-Ethyl...) | Staphylococcus aureus | 32 |
| N-(3-Ethyl...) | Escherichia coli | 64 |
| Norfloxacin | Staphylococcus aureus | 16 |
| Chloramphenicol | Escherichia coli | 32 |
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These results indicate that the compound has a promising potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A case study reported the synthesis of various benzothiazole derivatives, including N-[(2Z)-3-ethyl...], which were tested against multiple bacterial strains. Results indicated that modifications to the benzothiazole core could enhance antimicrobial properties significantly .
- Cancer Research : Another study focused on the anticancer effects of similar benzothiazole derivatives. Researchers found that specific substitutions on the benzothiazole ring led to increased cytotoxicity against cancer cells, suggesting a structure-activity relationship that could be explored further for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
